molecular formula C14H15N B13620192 (1S)-1-(2-phenylphenyl)ethan-1-amine

(1S)-1-(2-phenylphenyl)ethan-1-amine

Cat. No.: B13620192
M. Wt: 197.27 g/mol
InChI Key: WPRJUUUGBBRPCJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-phenylphenyl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-phenylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzene and ethylamine.

    Grignard Reaction: A Grignard reagent is prepared by reacting bromobenzene with magnesium in anhydrous ether. This reagent is then reacted with benzophenone to form a secondary alcohol.

    Reduction: The secondary alcohol is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Imine, nitrile

    Reduction: Secondary amine, tertiary amine

    Substitution: Nitro-phenyl, sulfonyl-phenyl, halogenated phenyl derivatives

Scientific Research Applications

(1S)-1-(2-phenylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of (1S)-1-(2-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-phenylphenyl)ethan-1-amine
  • 1-(2-phenylphenyl)ethan-1-amine
  • 1-(2-phenylphenyl)ethanol

Uniqueness

(1S)-1-(2-phenylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The (1S)-enantiomer may exhibit different pharmacological properties compared to its (1R)-enantiomer or racemic mixture, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(1S)-1-(2-phenylphenyl)ethanamine

InChI

InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m0/s1

InChI Key

WPRJUUUGBBRPCJ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.